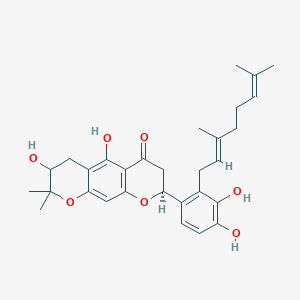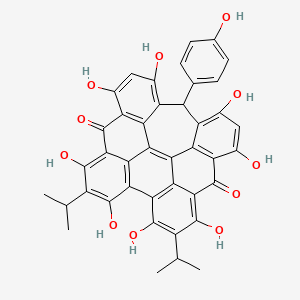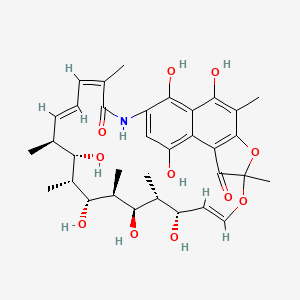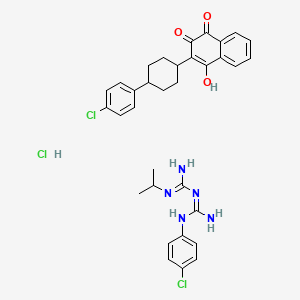
Junceellolide K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Junceellolide K is a natural product found in Junceella fragilis with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Investigation and Properties
- Junceellolide K, along with other briarane-type diterpenes, has been identified in chemical investigations of the gorgonian octocoral Junceella fragilis. These compounds, including junceellolide K, are notable for their unique structures determined by extensive spectroscopic data analysis (Liaw et al., 2008).
Anti-Inflammatory and Cytotoxicity Activities
- Studies have evaluated the anti-inflammatory activities of compounds isolated from Junceella fragilis, which includes junceellolide K. These compounds have shown potential in in vitro anti-inflammatory applications (Shin et al., 1989).
Potential in Antiviral Applications
- Research on briarane-type diterpenoids from various corals, including those containing junceellolide K, has indicated potential anti-HBV (Hepatitis B Virus) activities. This suggests a promising avenue for developing new antiviral agents (Wu et al., 2020).
Structural Analysis and Conformation
- The structural analysis of junceellolide K, including its relative configuration, has been achieved through extensive spectral analyses, contributing significantly to the understanding of briarane diterpenes' chemical nature (Sung et al., 2000).
Evaluation for Cytotoxic Activities
- Compounds isolated from Junceella fragilis, including junceellolide K, have been evaluated for cytotoxic activities against various cancer cell lines. These studies are crucial for understanding their potential in cancer therapy (Zhou et al., 2014).
Eigenschaften
Produktname |
Junceellolide K |
|---|---|
Molekularformel |
C26H36O10 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
[(1S,2S,3S,4R,7S,8Z,12S,13S,14S,17R)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-8-ene-17,2'-oxirane]-12-yl] acetate |
InChI |
InChI=1S/C26H36O10/c1-13-7-8-18(33-15(3)27)24(6)19(34-16(4)28)9-10-25(12-32-25)21(24)22(35-17(5)29)26(31)14(2)23(30)36-20(26)11-13/h11,14,18-22,31H,7-10,12H2,1-6H3/b13-11-/t14-,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
BBSUFGRORDMNJA-WCPNWAJNSA-N |
Isomerische SMILES |
C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@@H]3[C@@]([C@H](CC/C(=C2)/C)OC(=O)C)([C@H](CC[C@]34CO4)OC(=O)C)C)OC(=O)C)O |
Kanonische SMILES |
CC1C(=O)OC2C1(C(C3C(C(CCC(=C2)C)OC(=O)C)(C(CCC34CO4)OC(=O)C)C)OC(=O)C)O |
Synonyme |
junceellolide K |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1245154.png)
![3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one](/img/structure/B1245155.png)


![(2S,3S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-12-[(2S)-butan-2-yl]-6-(1H-indol-3-ylmethyl)-7-methyl-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid](/img/structure/B1245158.png)

![6-methyl-2-[(10S,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B1245160.png)
![(1S,13Z,17R,18R)-9-hydroxy-4,5-dimethoxy-16-oxa-23-azapentacyclo[15.7.1.18,12.02,7.018,23]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one](/img/structure/B1245161.png)


